molecular formula C13H13BrN4O B2683598 5-Bromo-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine CAS No. 2415471-81-5

5-Bromo-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine

Cat. No.: B2683598
CAS No.: 2415471-81-5
M. Wt: 321.178
InChI Key: TUYCUIUPGDWJKD-UHFFFAOYSA-N
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Description

5-Bromo-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a brominated pyrimidine core linked to an azetidine ring, which is further connected to a methylpyridine moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki cross-coupling reaction, which is a palladium-catalyzed process that forms carbon-carbon bonds between organoboron compounds and halides . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of alternative catalysts and greener solvents can be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organoboron compounds, bases like potassium carbonate, and solvents such as DMF and toluene . The reaction conditions typically involve heating and inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new compound with a carbon-carbon bond formed between the pyrimidine and the coupling partner .

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential therapeutic properties. It can be used as a lead compound in drug discovery programs targeting specific enzymes or receptors . Its ability to interact with biological molecules makes it a valuable tool in the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its unique properties can be exploited to create new polymers, coatings, and other materials with specific characteristics .

Mechanism of Action

The mechanism of action of 5-Bromo-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Bromo-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine apart is its unique combination of functional groups, which provides a versatile platform for chemical modifications and the development of new compounds. Its structure allows for a wide range of reactions and applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

5-bromo-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O/c1-9-4-11(2-3-15-9)19-12-7-18(8-12)13-16-5-10(14)6-17-13/h2-6,12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYCUIUPGDWJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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